Cas no 1229953-32-5 (4-(5-chloro-1H-indol-1-yl)butanoic acid)

1229953-32-5 structure
상품 이름:4-(5-chloro-1H-indol-1-yl)butanoic acid
CAS 번호:1229953-32-5
MF:C12H12ClNO2
메가와트:237.682182312012
CID:5157786
4-(5-chloro-1H-indol-1-yl)butanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 4-(5-chloro-1H-indol-1-yl)butanoic acid
- 4-(5-chloroindol-1-yl)butanoic acid
- 4-(5-chloro-1H-indol-1-yl)butanoicacid
-
- 인치: 1S/C12H12ClNO2/c13-10-3-4-11-9(8-10)5-7-14(11)6-1-2-12(15)16/h3-5,7-8H,1-2,6H2,(H,15,16)
- InChIKey: JNVVALOVWUAIQU-UHFFFAOYSA-N
- 미소: ClC1C=CC2=C(C=1)C=CN2CCCC(=O)O
계산된 속성
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 4
- 복잡도: 259
- 토폴로지 분자 극성 표면적: 42.2
- 소수점 매개변수 계산 참조값(XlogP): 2.4
4-(5-chloro-1H-indol-1-yl)butanoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00976806-1g |
4-(5-Chloro-1H-indol-1-yl)butanoic acid |
1229953-32-5 | 95% | 1g |
¥3913.0 | 2023-04-04 | |
Enamine | EN300-120239-2.5g |
4-(5-chloro-1H-indol-1-yl)butanoic acid |
1229953-32-5 | 95% | 2.5g |
$1539.0 | 2023-11-13 | |
Enamine | EN300-120239-0.05g |
4-(5-chloro-1H-indol-1-yl)butanoic acid |
1229953-32-5 | 95% | 0.05g |
$182.0 | 2023-11-13 | |
Enamine | EN300-120239-100mg |
4-(5-chloro-1H-indol-1-yl)butanoic acid |
1229953-32-5 | 95.0% | 100mg |
$272.0 | 2023-10-03 | |
Enamine | EN300-120239-10000mg |
4-(5-chloro-1H-indol-1-yl)butanoic acid |
1229953-32-5 | 95.0% | 10000mg |
$3376.0 | 2023-10-03 | |
Enamine | EN300-120239-2500mg |
4-(5-chloro-1H-indol-1-yl)butanoic acid |
1229953-32-5 | 95.0% | 2500mg |
$1539.0 | 2023-10-03 | |
Enamine | EN300-120239-500mg |
4-(5-chloro-1H-indol-1-yl)butanoic acid |
1229953-32-5 | 95.0% | 500mg |
$613.0 | 2023-10-03 | |
Enamine | EN300-120239-5000mg |
4-(5-chloro-1H-indol-1-yl)butanoic acid |
1229953-32-5 | 95.0% | 5000mg |
$2277.0 | 2023-10-03 | |
Aaron | AR01A3U2-250mg |
4-(5-chloro-1H-indol-1-yl)butanoic acid |
1229953-32-5 | 95% | 250mg |
$560.00 | 2025-02-14 | |
Aaron | AR01A3U2-50mg |
4-(5-chloro-1H-indol-1-yl)butanoic acid |
1229953-32-5 | 95% | 50mg |
$276.00 | 2025-02-14 |
4-(5-chloro-1H-indol-1-yl)butanoic acid 관련 문헌
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
1229953-32-5 (4-(5-chloro-1H-indol-1-yl)butanoic acid) 관련 제품
- 887887-59-4(3-(3,3-dimethylbutanamido)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide)
- 2092030-24-3(Oxazolo[4,5-b]pyridine-6-carboxylic acid, 2-amino-, methyl ester)
- 2168669-91-6(methyl 2-(5,5-dimethyloxolan-3-yl)-3-hydroxypropanoate)
- 1805073-59-9(Methyl 3-(difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetate)
- 39800-84-5(Propanimidamide)
- 1210258-38-0(N-[2-(thiophen-3-yl)ethyl]cyclohex-3-ene-1-carboxamide)
- 2137081-61-7((1R)-2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol)
- 444799-08-0(3-(2-iodoacetyl)-1,3-oxazolidin-2-one)
- 2138231-52-2(1H-Pyrazole-5-carboxylic acid, 4-amino-1-ethyl-3-(trifluoromethyl)-, 1,1-dimethylethyl ester)
- 1270318-83-6(2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid)
추천 공급업체
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
중국 공급자
대량

Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
중국 공급자
대량

Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약
